molecular formula C23H20O10 B13857181 3-Methylflavone-8-carboxylic acid acyl-b-D-glucuronide

3-Methylflavone-8-carboxylic acid acyl-b-D-glucuronide

Cat. No.: B13857181
M. Wt: 456.4 g/mol
InChI Key: QTFLEEJQZRBOAR-ZFMFMYKPSA-N
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Description

3-Methylflavone-8-carboxylic acid acyl-b-D-glucuronide is a metabolite of Flavoxate hydrochloride, a compound used in the treatment of urinary bladder spasms. It is known for its role in proteomics research and has a molecular formula of C23H20O10 with a molecular weight of 456.3989 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylflavone-8-carboxylic acid acyl-b-D-glucuronide typically involves the glucuronidation of 3-Methylflavone-8-carboxylic acid. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation uses glucuronosyltransferase enzymes, while chemical methods involve the use of glucuronic acid derivatives under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound is often carried out using large-scale chemical synthesis techniques. The process involves the careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methylflavone-8-carboxylic acid acyl-b-D-glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-Methylflavone-8-carboxylic acid acyl-b-D-glucuronide has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.

    Biology: Studied for its role in metabolic pathways and its interactions with various enzymes.

    Medicine: Investigated for its potential therapeutic effects and its role as a metabolite of Flavoxate hydrochloride.

    Industry: Utilized in the development of new pharmaceuticals and in the study of drug metabolism.

Mechanism of Action

The mechanism of action of 3-Methylflavone-8-carboxylic acid acyl-b-D-glucuronide involves its interaction with specific molecular targets and pathways. As a metabolite of Flavoxate hydrochloride, it exhibits anticholinergic and antimuscarinic effects. These effects are mediated through the inhibition of muscarinic receptors, leading to the relaxation of smooth muscles in the urinary bladder .

Comparison with Similar Compounds

Similar Compounds

    Flavoxate hydrochloride: The parent compound from which 3-Methylflavone-8-carboxylic acid acyl-b-D-glucuronide is derived.

    3-Methylflavone-8-carboxylic acid: The precursor in the synthesis of the glucuronide derivative.

    Other glucuronides: Compounds that undergo similar glucuronidation reactions.

Uniqueness

This compound is unique due to its specific structure and its role as a metabolite of Flavoxate hydrochloride. Its glucuronide form enhances its solubility and facilitates its excretion from the body .

Properties

Molecular Formula

C23H20O10

Molecular Weight

456.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyoxane-2-carboxylic acid

InChI

InChI=1S/C23H20O10/c1-10-14(24)12-8-5-9-13(19(12)31-18(10)11-6-3-2-4-7-11)22(30)33-23-17(27)15(25)16(26)20(32-23)21(28)29/h2-9,15-17,20,23,25-27H,1H3,(H,28,29)/t15-,16-,17+,20-,23-/m0/s1

InChI Key

QTFLEEJQZRBOAR-ZFMFMYKPSA-N

Isomeric SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=C4

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4

Origin of Product

United States

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